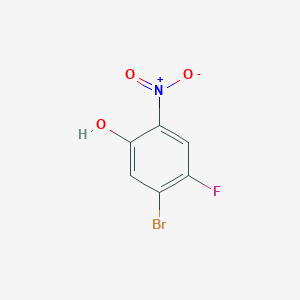

![molecular formula C7H13NO B1375039 6-Azabicyclo[3.2.1]octan-3-ol CAS No. 2060051-06-9](/img/structure/B1375039.png)

6-Azabicyclo[3.2.1]octan-3-ol

Descripción general

Descripción

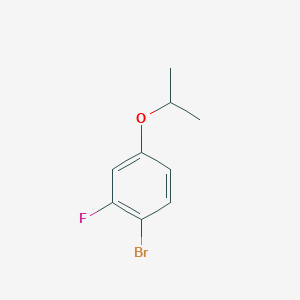

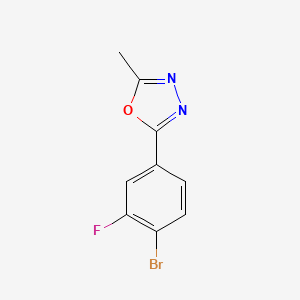

“6-Azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C7H13NO . It is a member of the azabicyclo[3.2.1]octane family .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “6-Azabicyclo[3.2.1]octan-3-ol” is represented by the InChI code1S/C7H13NO/c9-7-2-5-1-6(3-7)8-4-5/h5-9H,1-4H2 . Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The preparation of this basic structure in a stereoselective manner has been the focus of many research groups . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

The molecular weight of “6-Azabicyclo[3.2.1]octan-3-ol” is 127.19 .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is closely related to 6-Azabicyclo[3.2.1]octan-3-ol, is a crucial core structure in the synthesis of tropane alkaloids . These alkaloids have a wide range of biological activities and are of significant interest due to their medicinal properties. The stereoselective construction of this scaffold is a key area of research, with methodologies focusing on enantioselective synthesis and desymmetrization processes.

Medicinal Chemistry

In the field of drug discovery, nitrogen-containing heterocycles like 6-Azabicyclo[3.2.1]octan-3-ol are highly valued . Their unique structure makes them suitable as key synthetic intermediates in total synthesis, and they have shown potential as efficient analgesic agents, comparable to morphine in some cases .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies utilize 6-Azabicyclo[3.2.1]octan-3-ol derivatives as inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA) . These inhibitors play a crucial role in pain therapy, anti-inflammatory effects, and other disease treatments.

Asymmetric Synthesis

The compound’s structure is leveraged in asymmetric synthesis processes to create complex molecules with high enantiocontrol . This is particularly important in the production of pharmaceuticals where the chirality of a molecule can significantly affect its efficacy.

Chemical Biology

6-Azabicyclo[3.2.1]octan-3-ol serves as a scaffold for the development of molecules with high affinity for neuronal nicotinic acetylcholine receptors . This application is particularly relevant in the design of compounds with potential to treat neurological disorders.

Synthetic Methodology

The compound is used in synthetic methodology to achieve stereo- and regioselective cyclization processes . This is crucial for the development of new synthetic routes that can lead to the efficient production of complex organic molecules.

Biomass Valorization

Research has been directed towards the valorization of biomass-derived compounds through transformations involving 6-Azabicyclo[3.2.1]octan-3-ol . This approach is part of a broader effort to develop sustainable chemical processes.

Total Synthesis of Natural Products

The structure of 6-Azabicyclo[3.2.1]octan-3-ol is utilized in the total synthesis of natural products, including complex alkaloids . This is a testament to the compound’s versatility and importance in organic chemistry.

Direcciones Futuras

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been the focus of many research groups . The research is directed towards the preparation of this basic structure in a stereoselective manner . This suggests that there is ongoing interest in the development and application of “6-Azabicyclo[3.2.1]octan-3-ol” and related compounds.

Propiedades

IUPAC Name |

6-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-2-5-1-6(3-7)8-4-5/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYRUMFKDAWOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1NC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azabicyclo[3.2.1]octan-3-ol | |

CAS RN |

2060051-06-9 | |

| Record name | 6-azabicyclo[3.2.1]octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 6-azabicyclo[3.2.1]octan-3-ol influence its activity at muscarinic receptor subtypes?

A1: Research indicates that modifications to the 6-azabicyclo[3.2.1]octan-3-ol structure significantly impact its activity and selectivity towards muscarinic receptor subtypes. For example, the study demonstrated that:

- Stereochemistry is crucial: (+)-Azaprophen, a specific derivative of 6-azabicyclo[3.2.1]octan-3-ol, exhibits significantly higher potency (approximately 200 times) compared to its (-)-enantiomers across various systems. []

- The 3β-ol isomer displays reduced potency: The 3β-ol isomer of azaprophen shows a 50-fold decrease in potency compared to the azaprophen (3α-ol) across different systems. []

- Ester variations influence activity: α- and β-benzilate esters exhibit potency comparable to azaprophen, while diphenylacetate esters and N-(6)-benzyl α-isomer display reduced potency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)

![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)

![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)